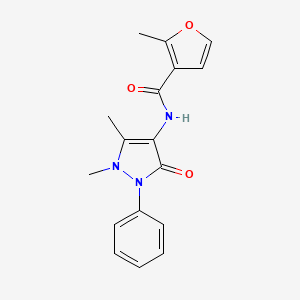

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-furamide and its derivatives often involves intricate steps that yield these compounds in good quantities and purities. For example, antipyrine derivatives, closely related to the compound of interest, are synthesized through specific reactions that are characterized spectroscopically. These processes typically result in crystals that are mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, alongside C–H⋯π and lone pair⋯π contacts. Such detailed synthesis processes underscore the chemical complexity and the importance of precise molecular interactions in forming these compounds (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is further elucidated through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These analyses reveal the solid-state structures of the compounds, highlighting the role of hydrogen bonds and the electrostatic energy contribution in molecular stabilization. Specifically, the molecular sheets formed by hydrogen bonds and their stabilization via electrostatic energy contributions are critical for understanding the compound's chemical behavior and properties (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-furamide and its derivatives are complex and varied. These reactions include the formation of N-alkylated products through alkylation with corresponding halo compounds, demonstrating the compound's reactive versatility. Furthermore, the transformation of hydrazide into key intermediates like thiosemicarbazide, which undergoes cyclization reactions under different conditions to yield various derivatives, showcases the chemical reactivity and potential for synthesizing diverse compounds (El-Essawy & Rady, 2011).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and λmax, are essential for understanding their behavior in different environments and applications. These properties are examined through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectroscopy, providing comprehensive insights into the compound's characteristics (Aydın & Dağci, 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential for forming derivatives, and stability under various conditions, are crucial for the compound's applications in medicinal chemistry and other fields. Studies on related compounds have shown a range of biological activities and potential for further applications in drug development and other areas of chemistry (Saeed et al., 2015).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study reported the synthesis of benzamide derivatives from antipyrine compounds, showcasing their biological applications by screening against human recombinant alkaline phosphatases and ecto-5′-nucleotidases. These compounds show promise in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Heterocyclic Synthesis

Another research highlights the use of enaminonitriles, including the targeted compound, as key intermediates for synthesizing various heterocyclic derivatives. This study underscores the compound's utility in creating pyrazole, pyridine, and pyrimidine derivatives, essential in developing novel pharmaceuticals (Fadda et al., 2012).

Structural and Interaction Studies

Research into antipyrine-like derivatives, including structural analysis through X-ray, Hirshfeld surface analysis, and DFT calculations, demonstrates their significance in understanding molecular interactions. These studies provide insights into designing compounds with tailored properties for specific applications (Saeed et al., 2020).

Antimicrobial and Antitumor Activities

Investigations on pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities reveal the compound's derivatives as potential candidates for drug development. Their significant activity against liver and breast cell lines and bacteria indicates their therapeutic potential (El‐Borai et al., 2013).

Chemical Synthesis and Functional Materials

The compound's derivatives have been explored for synthesizing N-alkylated triazoles, oxadiazoles, and thiadiazoles, showcasing the versatility of these chemicals in creating functional materials and potential pharmaceuticals (El-Essawy & Rady, 2011).

Corrosion Inhibition

Research on Schiff base surfactants derived from the compound has illustrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This application is significant in materials science, offering solutions for prolonging the lifespan of metal components (Tawfik, 2015).

Propriétés

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11-15(18-16(21)14-9-10-23-12(14)2)17(22)20(19(11)3)13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHCCSGKKDJVAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(OC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylfuran-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)

![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)

![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)

![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5512515.png)

![5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5512523.png)

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5512525.png)